

2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile chemical properties

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Compound of Interest

Compound Name: 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile

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An In-Depth Technical Guide to **2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile**

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile**, a pivotal heterocyclic intermediate in contemporary medicinal chemistry.

Designed for researchers, chemists, and drug development professionals, this document synthesizes core chemical properties, spectroscopic data, synthesis protocols, and critical applications, with an emphasis on its role in the development of targeted therapeutics.

Introduction: The Strategic Importance of the 7-Azaindole Scaffold

2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile, also known as 7-azaindole-3-acetonitrile, is a bifunctional molecule featuring the 7-azaindole core. This heterocyclic system is a bioisostere of indole, where the C-7 carbon is replaced by a nitrogen atom. This substitution critically alters the molecule's electronic distribution and hydrogen bonding capabilities, making the 7-azaindole scaffold a "privileged structure" in drug discovery. It serves as a versatile hinge-binding motif for various protein kinases, enzymes central to cellular signaling pathways.

The primary significance of this compound lies in its role as a key building block for the synthesis of Janus kinase (JAK) inhibitors, a class of drugs that has revolutionized the

treatment of autoimmune diseases like rheumatoid arthritis and psoriasis.[\[1\]](#)[\[2\]](#)[\[3\]](#) Its structure provides the necessary framework for elaboration into complex active pharmaceutical ingredients (APIs), most notably Tofacitinib.[\[1\]](#)[\[4\]](#)

Physicochemical and Computed Properties

Precise characterization of the molecule's physical and chemical properties is fundamental for its application in synthesis and process development.

Property	Value	Source
IUPAC Name	2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile	[5]
Synonyms	1H-Pyrrolo[2,3-b]pyridine-3-acetonitrile, 7-Azaindole-3-acetonitrile	[5] [6]
CAS Number	4414-87-3	[5] [6] [7]
Molecular Formula	C ₉ H ₇ N ₃	[5] [6]
Molecular Weight	157.17 g/mol	[5]
Appearance	White to off-white solid/crystalline solid	[6] [7]
Melting Point	135-137 °C; 144 °C	[6] [7]
Boiling Point	456.7±37.0 °C at 760 mmHg (Predicted)	[6]
Density	1.295 g/cm ³ (Predicted)	[6]
Storage	Sealed in a dry environment at room temperature	[8]
XLogP3	1.0	[9]
Topological Polar Surface Area	52.5 Å ²	[5]

Spectroscopic Profile: A Guide to Characterization

Spectroscopic analysis is essential for confirming the identity and purity of **2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile**. The data presented below are based on typical literature values.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR (300 MHz, CDCl_3): The proton NMR spectrum is highly characteristic. The pyrrole NH proton typically appears as a broad singlet at a very downfield chemical shift ($\delta \sim 11.92$ ppm), indicative of its acidic nature. The methylene protons (- CH_2CN) present as a sharp singlet around δ 3.85 ppm. The aromatic protons on the fused ring system appear in the δ 7.14-8.39 ppm range, with splitting patterns corresponding to their positions on the pyridine and pyrrole rings.[7]
 - δ 11.92 (1H, br s, NH)
 - δ 8.37-8.39 (1H, dd, $J=4.8, 1.5$ Hz, Ar-H)
 - δ 7.97-8.01 (1H, dd, $J=7.9, 1.5$ Hz, Ar-H)
 - δ 7.40 (1H, s, Ar-H)
 - δ 7.14-7.18 (1H, q, $J=7.9, 4.8$ Hz, Ar-H)
 - δ 3.85 (2H, s, CH_2)
- ^{13}C NMR (75 MHz, CDCl_3): The carbon spectrum confirms the presence of nine distinct carbon environments. The nitrile carbon ($\text{C}\equiv\text{N}$) is found at $\delta \sim 117.8$ ppm. The methylene carbon (- CH_2CN) is highly shielded, appearing around δ 14.6 ppm. The remaining signals correspond to the carbons of the 7-azaindole ring.[7]

Mass Spectrometry (MS)

- Electrospray Ionization (ESI+): This technique readily shows the protonated molecular ion.
 - m/z 158.0 $[\text{M}+\text{H}]^+$ (Calculated for $\text{C}_9\text{H}_8\text{N}_3^+$: 158.0713)[7][9]

Infrared (IR) Spectroscopy

- IR (KBr , cm^{-1}): The IR spectrum provides clear evidence of the key functional groups.

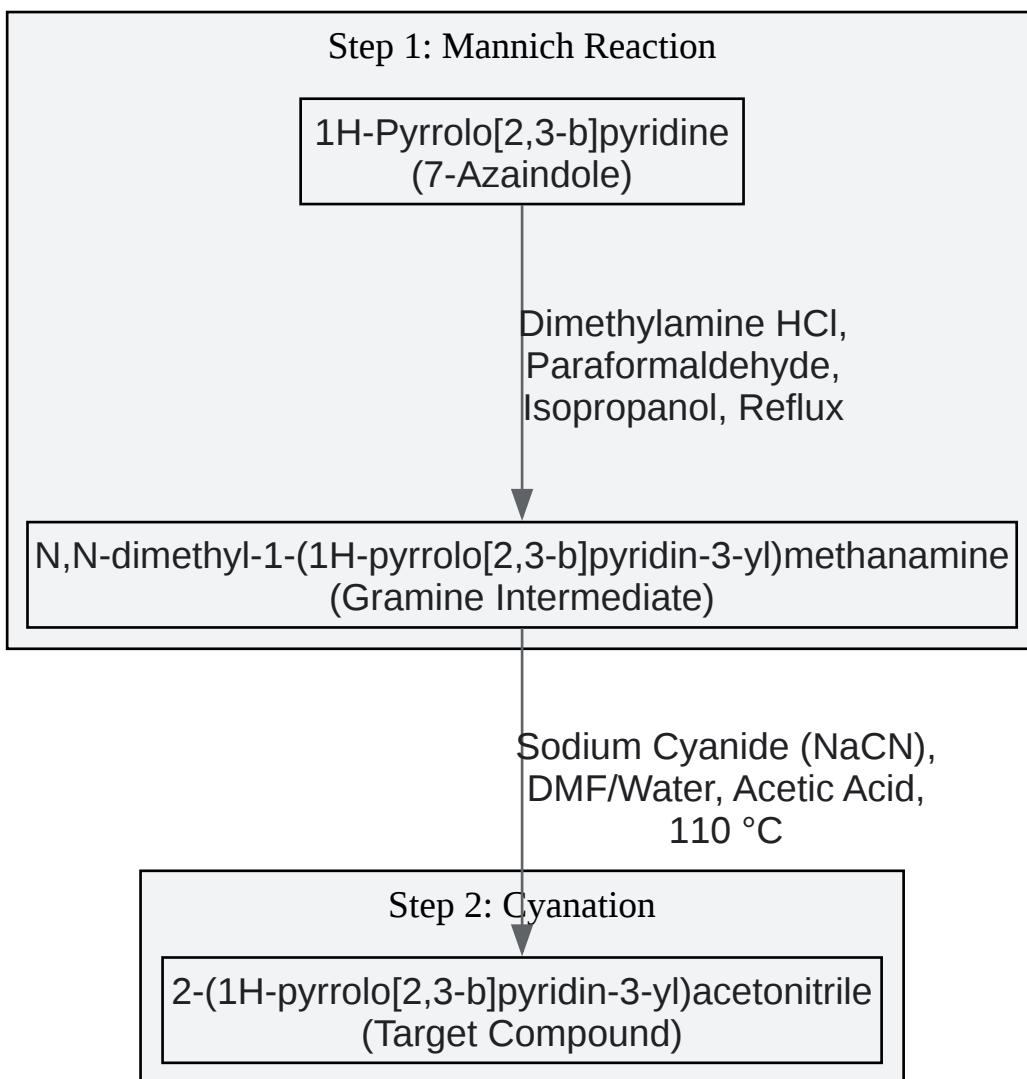
- $\sim 3089 \text{ cm}^{-1}$: N-H stretching vibration of the pyrrole ring.[7]
- $\sim 2248 \text{ cm}^{-1}$: A sharp, strong absorption characteristic of the C≡N (nitrile) stretch.[7]
- $\sim 1611, 1585, 1420 \text{ cm}^{-1}$: C=C and C=N stretching vibrations within the aromatic ring system.[7]

Synthesis and Reactivity

The synthesis of **2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile** is well-established, typically proceeding from the parent 1H-pyrrolo[2,3-b]pyridine (7-azaindole). A common and efficient laboratory-scale method involves the cyanation of a gramine-type intermediate.

Representative Synthetic Workflow

The following diagram illustrates a common synthetic route, which involves an initial Mannich reaction to install a reactive dimethylaminomethyl group at the C-3 position, followed by nucleophilic substitution with cyanide.



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Caption: Synthetic pathway to **2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile**.

Detailed Experimental Protocol: Cyanation of the Gramine Intermediate

This protocol is adapted from established literature procedures and represents a reliable method for laboratory synthesis.[\[6\]](#)[\[7\]](#)

Materials:

- N,N-dimethyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine (1.0 equiv)

- Sodium Cyanide (NaCN) (1.5 equiv)
- N,N-Dimethylformamide (DMF)
- Deionized Water
- Acetic Acid
- Ethyl Acetate
- Saturated aqueous Potassium Carbonate solution

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve N,N-dimethyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine (e.g., 5.60 g, 32.0 mmol) in DMF (20 mL).[\[7\]](#)
- Addition of Cyanide: In a separate beaker, prepare a solution of sodium cyanide (e.g., 2.35 g, 48.2 mmol) in water (16 mL) and add it to the reaction flask.[\[7\]](#)
- Acidification and Heating: Slowly add acetic acid (5 mL) dropwise to the stirred mixture. The causality here is to generate HCN in situ in a controlled manner, which then acts as the nucleophile. Heat the reaction mixture to 110 °C and maintain this temperature for 8 hours.
[\[7\]](#)
- Workup: Cool the reaction to room temperature. Dilute the mixture with a saturated aqueous solution of potassium carbonate (30 mL) to neutralize the acetic acid and quench any remaining reactive species.
- Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 40 mL).[\[7\]](#)
- Purification: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (e.g., using a 50:50 ethyl acetate/hexane eluent) to yield the target compound as a white crystalline solid.[\[6\]](#)[\[7\]](#)

Application in Drug Discovery: A Cornerstone for JAK Inhibitors

The paramount application of **2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile** is as a key intermediate in the synthesis of Tofacitinib (Xeljanz®), a first-in-class oral JAK inhibitor.[1][4]

The 7-azaindole core of the molecule is crucial for its biological activity. It mimics the adenine portion of ATP and forms key hydrogen bonds with the hinge region of the JAK kinase domain, securing the inhibitor in the active site. The cyanomethyl group at the C-3 position serves as a reactive handle for constructing the rest of the drug molecule.



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Caption: Role as a precursor in the synthesis of Tofacitinib.

In the synthesis of Tofacitinib, the pyrrolo[2,3-b]pyridine scaffold is typically converted to a pyrrolo[2,3-d]pyrimidine core.[1] This core is then coupled with a specifically designed chiral piperidine side chain. The nitrile group from the original intermediate is ultimately incorporated into the final drug structure, highlighting the atom economy and strategic design of the synthetic route.[1][2] The development of potent and selective JAK inhibitors continues to be an active area of research, with many new candidates utilizing the versatile 7-azaindole scaffold derived from this key acetonitrile intermediate.[3][10][11]

Safety and Handling

As with any active chemical reagent, proper handling is essential.

- GHS Hazard Statements: **2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile** is classified with the following hazards:

- H302: Harmful if swallowed.[[5](#)]
- H312: Harmful in contact with skin.[[5](#)]
- H315: Causes skin irritation.[[5](#)]
- H319: Causes serious eye irritation.[[5](#)]
- H332: Harmful if inhaled.[[5](#)]
- H335: May cause respiratory irritation.[[5](#)]

- Precautions: Work should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. Avoid inhalation of dust and contact with skin and eyes.

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